Thielavin B

Übersicht

Beschreibung

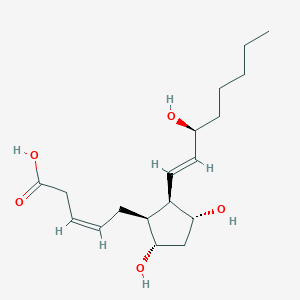

Thielavin B is a natural compound found in the plant species Thielavia terrestris. It is a polyketide compound, which is a type of organic compound that has a large number of carbon-based molecules. This compound is known to have a wide variety of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been studied extensively in recent years, and its potential applications in laboratory experiments and clinical treatments are being explored.

Wissenschaftliche Forschungsanwendungen

Glucose-6-Phosphatase Inhibition

Thielavin B has been identified as a glucose-6-phosphatase (G6Pase) inhibitor. This was discovered through high-throughput screening of microbial extracts, which led to the finding of this compound inhibiting glucose output from glucagon-stimulated hepatocytes. Its IC50 was determined to be 5.5 μM, highlighting its potential role in glucose metabolism and related research (Sakemi et al., 2002).

Inhibition of Prostaglandin Biosynthesis

Another significant application of this compound is in the inhibition of prostaglandin biosynthesis. It has been shown to inhibit the conversion of arachidonic acid into prostaglandin H2, a key step in prostaglandin synthesis. This activity suggests its potential use in studying inflammatory processes and related pharmacological applications (Kitahara et al., 1981).

Telomerase Activity Inhibition

This compound has been reported to inhibit telomerase activity, a key aspect in cancer research, at a dose of 32 μM. This finding was part of a screening program to identify telomerase inhibitors from fungus fermentations, indicating its potential in cancer therapy research (Togashi et al., 2001).

Antifouling Activity

In marine biology, this compound has shown antifouling activity against cyprids of the barnacle Balanus amphitrite. This suggests its potential application in marine antifouling research and technologies (Han et al., 2017).

Phospholipase A2 Inhibition

This compound, along with other thielocins, has been isolated as a phospholipase A2 inhibitor. This finding is significant in the study of inflammatory diseases and the development of potential therapeutic agents (Matsumoto et al., 1995).

α-Glucosidase Inhibition

This compound has been identified as an α-glucosidase inhibitor. This activity is important in the study of diabetes and metabolic disorders, providing insights into the development of new treatments (Rivera-Chávez et al., 2013).

Cytotoxic Activity

In cancer research, this compound methyl ester, a derivative of this compound, has shown cytotoxic activity against various cancer cell lines. This discovery is part of ongoing investigations into anticancer leads from filamentous fungi (Ayers et al., 2011).

Wirkmechanismus

Target of Action

Thielavin B, a fungal metabolite produced by Thielavia terricola, primarily targets the prostaglandin biosynthesis pathway . It acts as an inhibitor of this pathway, specifically affecting the synthesis of prostaglandin E2 .

Mode of Action

This compound interacts with its target by effectively influencing the synthesis of prostaglandin E2 from the endoperoxide . This interaction results in the inhibition of prostaglandin biosynthesis, thereby altering the normal functioning of this pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of prostaglandin E2, a lipid compound that plays a key role in inflammation and pain perception. The downstream effects of this disruption can include reduced inflammation and pain relief.

Result of Action

The primary result of this compound’s action is the inhibition of prostaglandin E2 synthesis . This can lead to a decrease in inflammation and pain, as prostaglandin E2 is involved in the mediation of these processes. For example, this compound has been found to be significantly effective on carrageenan-induced oedema of rats when administered intravenously .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thielavin B interacts with G6Pase, inhibiting its activity and thus reducing glucose output from glucagon-stimulated hepatocytes . This interaction suggests that this compound may have potential therapeutic applications in the treatment of diabetes mellitus .

Cellular Effects

The inhibition of G6Pase by this compound impacts cellular processes, particularly those related to glucose homeostasis . By reducing hepatic glucose output, this compound can potentially lower plasma glucose concentrations, which is beneficial in the management of diabetes mellitus .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of G6Pase . This enzyme is responsible for the final step in both gluconeogenesis and glycogenolysis, where it hydrolyzes glucose-6-phosphate (G6P) to glucose .

Temporal Effects in Laboratory Settings

The effects of this compound on G6Pase activity and glucose output have been observed in laboratory settings, including in vitro studies using rat hepatic microsomal G6Pase

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibition of G6Pase suggests that it may have dose-dependent effects on glucose output .

Metabolic Pathways

This compound interacts with the metabolic pathway of glucose homeostasis by inhibiting G6Pase . This enzyme plays a crucial role in the regulation of blood glucose levels by controlling the release of glucose into the bloodstream .

Eigenschaften

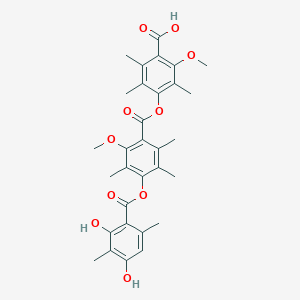

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGWGARYDGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222237 | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71950-67-9 | |

| Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thielavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)